molecular formula C19H15ClF3N3O2S B2404374 (E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-N-(4-methylphenyl)ethenesulfonamide CAS No. 478080-66-9

(E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-N-(4-methylphenyl)ethenesulfonamide

Cat. No. B2404374
M. Wt: 441.85
InChI Key: PIRWSSAFOAUIRW-CSKARUKUSA-N
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Description

(E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-N-(4-methylphenyl)ethenesulfonamide is a useful research compound. Its molecular formula is C19H15ClF3N3O2S and its molecular weight is 441.85. The purity is usually 95%.
BenchChem offers high-quality (E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-N-(4-methylphenyl)ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-N-(4-methylphenyl)ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A study focused on the synthesis and characterization of derivatives related to (E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-N-(4-methylphenyl)ethenesulfonamide. These compounds were evaluated for their potential in various biomedical applications including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study also assessed the compounds for their gastric toxicity and potential as anticancer agents (Küçükgüzel et al., 2013).

Synthesis Strategies

Another study discussed the synthesis of trifluoromethyl-substituted aminopyrroles, which are related to the chemical structure . This research highlighted the importance of the 2H-azirine ring expansion strategy in the preparation of these compounds and their potential applications in medicinal chemistry (Khlebnikov et al., 2018).

Molecular Structure Analysis

A 2013 study explored the molecular structures of isomorphous small heterocyclic analogues related to (E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-N-(4-methylphenyl)ethenesulfonamide. The research provided insights into the chlorine-methyl exchange rule and the impact of molecular disorder on isomorphism detection (Swamy et al., 2013).

Electro-Optic Material Development

A significant application of pyrrole-based compounds in the realm of electro-optic materials was demonstrated in a study. It involved the synthesis of heterocycle-based donor-acceptor chromophores, which have potential uses in nonlinear optical/electro-optic technologies (Facchetti et al., 2003).

Regioselectivity in Chemical Reactions

Research on the regioselectivity of reactions involving N-(polychloroethylidene)-sulfonamides with 1H-pyrrole and related structures provided insights into the chemical behavior and potential applications of these compounds in synthetic organic chemistry (Rozentsveig et al., 2008).

properties

IUPAC Name

(E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-N-(4-methylphenyl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N3O2S/c1-13-4-6-15(7-5-13)25-29(27,28)10-8-16-3-2-9-26(16)18-17(20)11-14(12-24-18)19(21,22)23/h2-12,25H,1H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRWSSAFOAUIRW-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-N-(4-methylphenyl)ethenesulfonamide

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